molecular formula C7H10O4 B12434485 3,5-Dihydroxyanisole hydrate

3,5-Dihydroxyanisole hydrate

Cat. No.: B12434485
M. Wt: 158.15 g/mol
InChI Key: DGXJFMOPEGSLCQ-UHFFFAOYSA-N
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Description

3,5-Dihydroxyanisole hydrate: . It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups and one methoxy group on a benzene ring. This compound is known for its yellow color and its solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyanisole hydrate can be synthesized through the methylation of phloroglucinol. The process involves dissolving anhydrous phloroglucinol in absolute methanol and cooling the solution to 18°C. Dry hydrogen chloride gas is then passed through the solution for 25 minutes, followed by refluxing the mixture for 15 minutes. After cooling, the hydrogen chloride gas is passed again for another 25 minutes. The reaction mixture is allowed to stand for 12 hours, and the solvent is removed by distillation under vacuum. The residue is then poured into water and extracted with ether .

Industrial Production Methods: The industrial production of this compound typically involves the polycondensation of phenol and formaldehyde under acidic conditions. The reaction is carried out at an appropriate temperature and reaction time to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxyanisole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyanisole hydrate involves its ability to scavenge free radicals. The compound reacts with radicals such as the 5,7-diisopropyl-tocopheroxyl radical, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl groups present on the benzene ring, which donate hydrogen atoms to the radicals .

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenol
  • 1,3,5-Trimethoxybenzene
  • 2-Methylresorcinol
  • Orcinol

Comparison: 3,5-Dihydroxyanisole hydrate is unique due to its specific arrangement of hydroxyl and methoxy groups on the benzene ring. This structure imparts distinct chemical properties, such as its solubility in water and its specific reactivity in oxidation and reduction reactions. Compared to similar compounds, it exhibits unique antioxidant properties, making it valuable in both scientific research and industrial applications .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

5-methoxybenzene-1,3-diol;hydrate

InChI

InChI=1S/C7H8O3.H2O/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,8-9H,1H3;1H2

InChI Key

DGXJFMOPEGSLCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)O.O

Origin of Product

United States

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